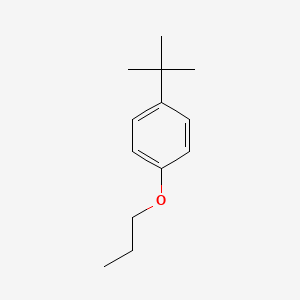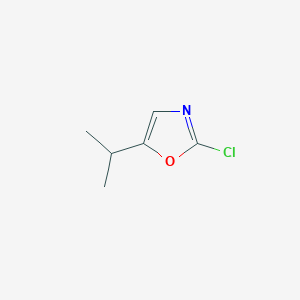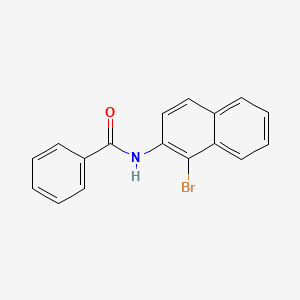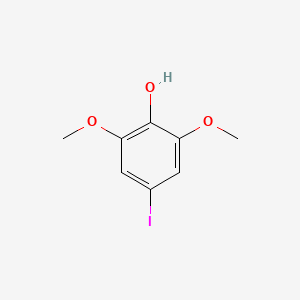
1-Tert-butyl-4-propoxybenzene
概要
説明
1-Tert-butyl-4-propoxybenzene is an organic compound with the molecular formula C₁₃H₂₀O. It is also known by other names such as 4-tert-Butylphenyl propyl ether and Benzene, 1-(1,1-dimethylethyl)-4-propoxy-. This compound is characterized by a benzene ring substituted with a tert-butyl group and a propoxy group, making it a member of the alkylbenzene family .
準備方法
1-Tert-butyl-4-propoxybenzene can be synthesized through various synthetic routes. One common method involves the reaction of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
化学反応の分析
1-Tert-butyl-4-propoxybenzene undergoes several types of chemical reactions, including:
Oxidation: Alkylbenzenes can be oxidized to benzoic acids under acidic conditions using reagents like potassium permanganate (KMnO₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
科学的研究の応用
1-Tert-butyl-4-propoxybenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives may have pharmacological properties worth investigating.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-tert-butyl-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins .
類似化合物との比較
1-Tert-butyl-4-propoxybenzene can be compared with other alkylbenzenes such as:
Tert-butylbenzene: Lacks the propoxy group, making it less versatile in chemical reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a propoxy group, leading to different reactivity and applications.
Propylbenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
特性
IUPAC Name |
1-tert-butyl-4-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHYPWSAOBSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408202 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-78-1 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)

![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

![4-amino-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3045418.png)


